molecular formula C10H14N2O2 B6294657 6-Isopropoxy-5-methylnicotinamide CAS No. 1011476-69-9

6-Isopropoxy-5-methylnicotinamide

Cat. No.: B6294657
CAS No.: 1011476-69-9
M. Wt: 194.23 g/mol
InChI Key: PKABPMVOHRTPKV-UHFFFAOYSA-N
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Description

6-Isopropoxy-5-methylnicotinamide (CAS: 1011476-69-9) is a nicotinamide derivative characterized by an isopropoxy substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. Its amide functional group distinguishes it from ester or carboxylic acid derivatives in the same structural family.

Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-10-7(3)4-8(5-12-10)9(11)13/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKABPMVOHRTPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-5-methylnicotinamide typically involves the reaction of 5-methyl-6-hydroxynicotinamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the isopropoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-5-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Isopropoxy-5-methylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-5-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and methyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 6-Isopropoxy-5-methylnicotinate (CAS: 1188396-03-3)

The primary structural analog of 6-isopropoxy-5-methylnicotinamide is ethyl 6-isopropoxy-5-methylnicotinate , which replaces the amide group with an ethyl ester (Figure 1). Key differences include:

  • Functional Group : The ester group in the ethyl derivative increases lipophilicity (higher LogP) compared to the polar amide in this compound.
  • Metabolic Stability : Amides generally exhibit greater resistance to hydrolysis than esters, suggesting enhanced metabolic stability for this compound in biological systems.
  • Synthetic Utility : Ethyl esters are often intermediates in drug synthesis, whereas amides are more commonly terminal pharmacophores .

Other Structural Analogs

For example:

  • tert-Butyl esters (e.g., tert-butyl 4-iodo-3-methyl-benzoate) are often used to enhance solubility or protect carboxylic acids during synthesis.
  • Methylthio groups (e.g., in 2-fluoro-4-methyl-5-(methylthio)benzoic acid) may influence redox activity or metal binding .

Physicochemical Properties

Table 1 compares key properties of this compound and its analogs.

Compound CAS Functional Group Molecular Weight (g/mol) LogP (Predicted)
This compound 1011476-69-9 Amide ~222.3 1.2–1.5
Ethyl 6-isopropoxy-5-methylnicotinate 1188396-03-3 Ester ~253.3 2.0–2.3
2-Fluoro-4-methyl-5-(methylthio)benzoic acid N/A Carboxylic acid ~214.2 2.5–3.0

Notes:

  • LogP values were estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

6-Isopropoxy-5-methylnicotinamide (IPM) is a compound belonging to the class of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in metabolic modulation and enzyme interaction. This article explores the biological activity of IPM, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 220.27 g/mol. The structural features include:

  • Isopropoxy group at position 6
  • Methyl group at position 5

These functional groups may enhance the compound's biological activity compared to simpler analogs.

The biological activity of IPM is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the isopropoxy and methyl groups is believed to augment the compound's binding affinity and specificity, leading to various pharmacological effects. Key mechanisms include:

  • Enzyme inhibition : IPM may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and metabolism.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects :
    • IPM has shown potential in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs (matrix metalloproteinases) .
    • In vitro studies demonstrated that IPM significantly suppresses IL-1β-induced MMP13 expression, an enzyme critical in cartilage degradation during inflammatory processes .
  • Metabolic Modulation :
    • Studies suggest that IPM can influence metabolic pathways, potentially aiding in conditions like diabetes or obesity by modulating insulin sensitivity .
  • Cytotoxicity :
    • Cytotoxicity assays indicate that IPM exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study FocusFindings
Anti-inflammatory Activity IPM inhibited IL-1β-induced MMP13 expression in OUMS27 cells, demonstrating its potential in treating osteoarthritis .
Metabolic Effects Research indicated that IPM may enhance insulin sensitivity in diabetic models, suggesting a role in metabolic disorders .
Cytotoxicity Profile In cytotoxicity assays, IPM showed selective toxicity towards cancer cells with minimal effects on normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methylnicotinic AcidMethyl group at position 5Lacks isopropoxy group; less potent anti-inflammatory effects
NicotinamideBasic structure without additional groupsWell-studied for cellular metabolism; lower specificity
Isopropyl NicotinateIsopropyl ester of nicotinic acidDifferent functional group leading to distinct properties

The unique combination of structural features in IPM suggests enhanced biological activity compared to these simpler derivatives.

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